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3-(2,3,5-Trifluorophenyl)pyrrolidine hcl

Catalog No.
S13542292
CAS No.
M.F
C10H11ClF3N
M. Wt
237.65 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(2,3,5-Trifluorophenyl)pyrrolidine hcl

Product Name

3-(2,3,5-Trifluorophenyl)pyrrolidine hcl

IUPAC Name

3-(2,3,5-trifluorophenyl)pyrrolidine;hydrochloride

Molecular Formula

C10H11ClF3N

Molecular Weight

237.65 g/mol

InChI

InChI=1S/C10H10F3N.ClH/c11-7-3-8(6-1-2-14-5-6)10(13)9(12)4-7;/h3-4,6,14H,1-2,5H2;1H

InChI Key

OIHUVVMAPGXDFD-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1C2=C(C(=CC(=C2)F)F)F.Cl

3-(2,3,5-Trifluorophenyl)pyrrolidine hydrochloride is a chemical compound with the molecular formula C10H11ClF3N and a molecular weight of 237.65 g/mol. It is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and a trifluorophenyl group, where three fluorine atoms are substituted on the phenyl ring at the 2, 3, and 5 positions. This unique structure contributes to its distinct chemical properties and biological activities.

The chemical behavior of 3-(2,3,5-trifluorophenyl)pyrrolidine hydrochloride is influenced by its functional groups. It can undergo various reactions typical for both pyrrolidine derivatives and aromatic compounds:

  • Nucleophilic Substitution: The trifluoromethyl groups can activate the aromatic ring towards nucleophilic attack.
  • Electrophilic Aromatic Substitution: The presence of fluorine atoms can affect the reactivity of the aromatic system, leading to selective substitution reactions.
  • Cyclization Reactions: The pyrrolidine ring can participate in cyclization reactions to form more complex structures.
  • Reduction and Oxidation: The compound can also be subjected to reduction or oxidation processes, yielding various derivatives such as alcohols or ketones.

Research indicates that 3-(2,3,5-trifluorophenyl)pyrrolidine hydrochloride exhibits significant biological activity. Its fluorinated structure enhances its binding affinity to biological targets, making it a candidate for studies related to:

  • Enzyme Inhibition: It may act as an inhibitor for specific enzymes due to its structural characteristics.
  • Receptor Modulation: The compound has potential applications in modulating receptor activity in various biological systems.

The presence of fluorine atoms often leads to increased lipophilicity and metabolic stability, which are advantageous for pharmacological applications.

The synthesis of 3-(2,3,5-trifluorophenyl)pyrrolidine hydrochloride typically involves several key steps:

  • Starting Materials: The synthesis begins with 2,3,5-trifluorobenzaldehyde and pyrrolidine as primary reactants.
  • Reaction Conditions: A suitable catalyst is employed to facilitate the nucleophilic addition of pyrrolidine to the aldehyde.
  • Cyclization: Following the addition, cyclization occurs to form the pyrrolidine ring.
  • Formation of Hydrochloride Salt: The resultant compound is treated with hydrochloric acid to yield the hydrochloride salt form.

This method can be optimized for yield and purity through variations in reaction conditions such as temperature and solvent choice.

3-(2,3,5-trifluorophenyl)pyrrolidine hydrochloride finds applications across various fields:

  • Pharmaceutical Research: It serves as a building block in drug discovery and development due to its unique biological properties.
  • Chemical Synthesis: Utilized in synthesizing more complex organic molecules and materials.
  • Material Science: Its properties make it suitable for developing new materials with specific functionalities.

Studies on the interactions of 3-(2,3,5-trifluorophenyl)pyrrolidine hydrochloride with biological targets reveal insights into its mechanism of action. These interactions are often characterized by:

  • Binding Affinity Measurements: Evaluating how strongly the compound binds to specific receptors or enzymes.
  • In Vitro Assays: Testing its efficacy in cellular models to assess biological activity.
  • Structure-Activity Relationship Studies: Investigating how variations in structure affect biological outcomes.

These studies enhance understanding of how modifications to the compound can optimize its therapeutic potential.

Several compounds share structural similarities with 3-(2,3,5-trifluorophenyl)pyrrolidine hydrochloride. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
2-(2,3,4-Trifluorophenyl)pyrrolidine hydrochlorideC10H11ClF3NDifferent fluorine positioning affecting reactivity
2-(2,4,5-Trifluorophenyl)pyrrolidine hydrochlorideC10H11ClF3NVariations in substitution pattern on phenyl ring
2-(2,3,6-Trifluorophenyl)pyrrolidine hydrochlorideC10H11ClF3NAnother positional isomer with distinct properties

The uniqueness of 3-(2,3,5-trifluorophenyl)pyrrolidine hydrochloride lies in the specific arrangement of fluorine atoms on the phenyl ring. This positioning significantly influences its chemical reactivity and biological interactions compared to other trifluorophenyl derivatives.

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

237.0532115 g/mol

Monoisotopic Mass

237.0532115 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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